methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzimidazole ring system imparts significant pharmacological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired benzimidazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antifungal activities.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring system can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
- Methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
- Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Uniqueness
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
methyl 6-chloro-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-8(13)5-2-4(10)3-6-7(5)12-9(14)11-6/h2-3H,1H3,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUVQJCHSLUYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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